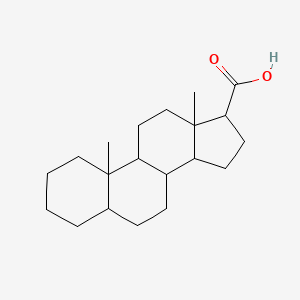
Androstane-17-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstane-17-carboxylic acid is a derivative of progesterone, a steroid hormone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of androstane-17-carboxylic acid can be achieved through multiple steps. One notable method involves the transformation of methyl 3-oxo-4-androstene-17β-carboxylate into 4-aza-3-oxo-androstane-17β-carboxylic acid. This process includes a novel one-step simultaneous lactam formation and N-debenzylation using p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, ensuring the availability of this compound for various uses .
Análisis De Reacciones Químicas
Types of Reactions: Androstane-17-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Androstane-17-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Androstane-17-carboxylic acid exerts its effects primarily by inhibiting the formation of dihydrotestosterone (DHT) from testosterone. This inhibition occurs through the suppression of testosterone 5α-reductase activity. By reducing DHT levels, the compound can mitigate androgen-related conditions such as acne and seborrhea .
Comparación Con Compuestos Similares
4-Aza-3-oxo-androstane-17β-carboxylic acid: A potent inhibitor of testosterone 5α-reductase, used in treating benign prostate hypertrophy and male pattern baldness.
Finasteride: Another 5α-reductase inhibitor, commonly used for similar medical conditions.
Uniqueness: Androstane-17-carboxylic acid stands out due to its unique combination of chemical properties and biological activities. Its ability to inhibit testosterone 5α-reductase, coupled with its ferroelectric properties, makes it a versatile compound with diverse applications in both scientific research and industry .
Propiedades
Número CAS |
6247-77-4 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22) |
Clave InChI |
PBXJGQQGODZSQR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



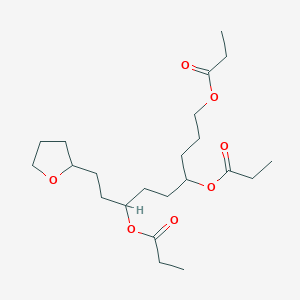
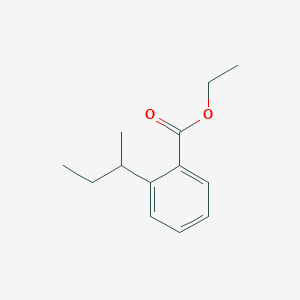

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
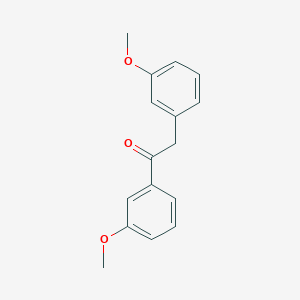
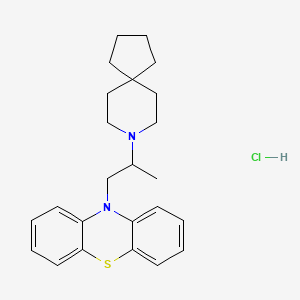
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)


![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
